

dezapelisib potency compared to other PI3K inhibitors

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Compound Focus: Dezapelisib

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Comparison of Key PI3K Inhibitors

The table below summarizes quantitative data and key characteristics for several prominent PI3K inhibitors.

Inhibitor Name	Primary Target(s)	IC50 / Potency Data	Key Experimental Findings & Context	Common Experimental Assays
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| **Idelalisib** [1] | PI3K δ | - **PI3K δ** : 2.5 nM (IC50, geometric mean)

- Highly selective over PI3K α , β , γ (>10 to >50-fold) | - **ATP-competitive**, reversible, non-covalent binding [1]
- Crystal structure confirms binding mode; explains potency/selectivity [1] | - Time-resolved FRET assay for PIP3 production [1]
- ADP-Glo kinase assay [2]
- Surface Plasmon Resonance (SPR) [1] | | **Copanlisib** [3] [4] | Pan-class I (PI3K α/δ) | - Potent activity against PI3K α and PI3K δ isoforms [3] [4] | - Intravenous administration with intermittent dosing [5] [3] | - Clinical trials for PIK3CA-mutant cancers (e.g., colorectal) showing reduced p-AKT and tumor growth [4] | | **Alpelisib** [5] [6] | PI3K α | - **IC50**: 0.26 μ M (in T47D breast cancer cells) [6] | - Selective for PI3K α isoform [5]
- 40% of HR+/HER2- breast cancers have PIK3CA mutations [5] | - Cell proliferation assays (e.g., dose-escalation to determine IC50) [6]

- In vivo xenograft mouse models [6] | | **Duvelisib** [5] | PI3K δ / γ | - Inhibits both PI3K δ and PI3K γ isoforms [5] | - Oral administration, twice daily [5] | - Clinical trial data on side effect profiles (e.g., neutropenia, diarrhea) [5] | | **TYM-3-98** [2] | PI3K δ | - **PI3K δ** : 0.56 nM (IC50)
- Selective over α , β , γ (>1800-fold, >1800-fold, 216-fold) | - Novel indazole derivative; shows reduced hepatotoxicity in preclinical models vs. idelalisib [2]
- Induced apoptosis and cell cycle arrest in B-cell lymphoma models [2] | - ADP-Glo kinase assay [2]
- MTT cell proliferation assay [2]
- Western blot (p-AKT, apoptosis markers) [2]
- In vivo xenograft models [2] |

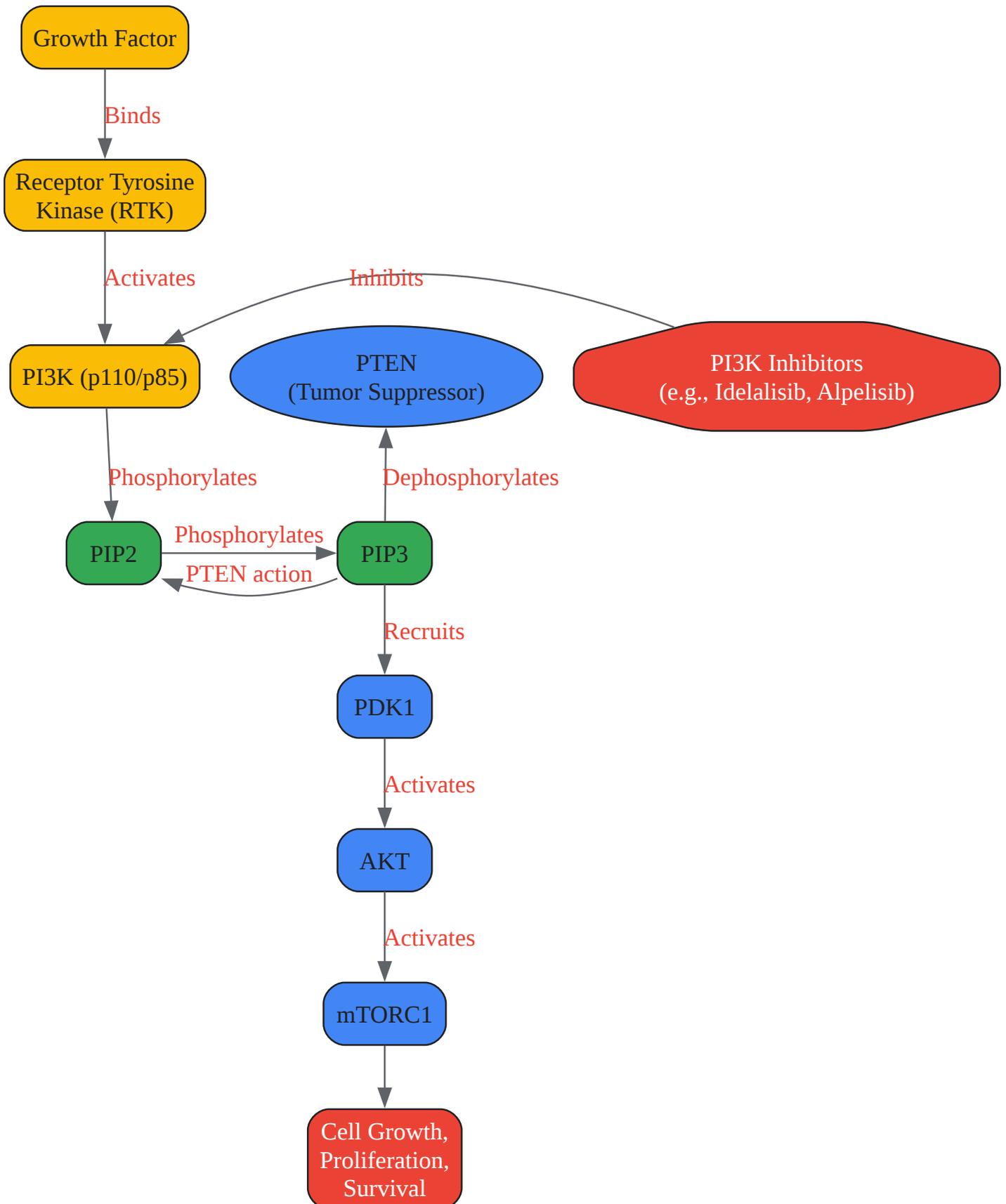
Experimental Protocols for Potency Assessment

The following are standard methodologies cited in the literature for determining the potency and mechanism of PI3K inhibitors:

- **Enzymatic Kinase Activity Assays:** These are the primary methods for determining IC50 values.
 - **FRET-based Assays:** A common method involves monitoring the conversion of PIP2 to PIP3. An increase in PIP3 product competes with a fluorescently labeled PIP3 tracer for binding to a detection protein, leading to a decrease in FRET signal that can be quantified [1].
 - **ADP-Glo Assay:** This measures the luminescence produced by ADP, a byproduct of the kinase reaction. The intensity is inversely proportional to the inhibitor's potency [2].
- **Binding Kinetics Studies:**
 - **Surface Plasmon Resonance (SPR):** Used to characterize the binding affinity (KD), kinetics (on/off rates), and reversibility of an inhibitor's interaction with the PI3K enzyme [1].
- **Cellular and In Vivo Models:**
 - **Cell Proliferation Assays (e.g., MTT):** Used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines [2].
 - **Western Blot Analysis:** Confirms target engagement by measuring reductions in phosphorylated downstream proteins (e.g., p-AKT) in treated cells [2].
 - **In Vivo Xenograft Models:** Evaluates the antitumor efficacy and tolerability of inhibitors in animal models, providing critical preclinical data [6] [2].

PI3K-AKT-mTOR Signaling Pathway

The diagram below illustrates the core PI3K-AKT-mTOR pathway, a key regulator of cell growth and survival frequently targeted in cancer therapy. Inhibitors act at specific nodes to block signaling.



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Research Recommendations

To proceed with your comparison guide for **dezapelisib**, I suggest the following steps:

- **Verify the Compound Name:** "**Dezapelisib**" may be an internal code name for a developmental drug. Try searching for its generic name or research code (e.g., "XYZ-123").
- **Check Clinical Trial Registries:** Search databases like **ClinicalTrials.gov** using various name permutations to find ongoing or completed studies.
- **Explore Patent Literature:** Scientific details for new chemical entities are often disclosed in patent applications before publication in journals.

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